molecular formula C10H10N2O2 B5076077 2-(Dimethylamino)isoindoline-1,3-dione CAS No. 4770-30-3

2-(Dimethylamino)isoindoline-1,3-dione

Cat. No.: B5076077
CAS No.: 4770-30-3
M. Wt: 190.20 g/mol
InChI Key: FNGQYGJPNGNBPX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)isoindoline-1,3-dione (CAS 4770-30-3) is an organic compound with the molecular formula C10H10N2O2 and an average mass of 190.202 Da . It belongs to the isoindoline-1,3-dione family, a class of structures recognized for their significant value in medicinal chemistry and pharmaceutical research . Compounds based on the isoindoline-1,3-dione scaffold, such as Apremilast, are known to act as potent inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) . This mechanism is a key therapeutic target for treating a range of inflammatory and autoimmune diseases, including psoriasis, psoriatic arthritis, and other central nervous system disorders . The presence of the dimethylamino group in its structure makes it a versatile building block for further chemical exploration and derivatization. As such, this compound is primarily used in scientific research and development, serving as a key intermediate in the synthesis of more complex molecules and in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents . This product is intended for research use only in a laboratory setting and is not approved for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-11(2)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGQYGJPNGNBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290118
Record name 2-(dimethylamino)isoindoline-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-30-3
Record name NSC66714
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)isoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Dimethylamino Isoindoline 1,3 Dione

Established Synthetic Routes to 2-((Dimethylamino)methyl)isoindoline-1,3-dione

The most prominent and historically established method for synthesizing 2-((dimethylamino)methyl)isoindoline-1,3-dione is the Mannich reaction, a classic three-component condensation that offers high efficiency and atom economy.

Precursor Chemistry and Starting Materials (e.g., Phthalimide (B116566), Dimethylamine (B145610), Formaldehyde)

The synthesis relies on three readily available chemical precursors:

Phthalimide (C₈H₅NO₂): This aromatic imide is the foundational structure. The key feature of phthalimide is the acidic proton attached to the nitrogen atom (N-H). The two adjacent carbonyl groups are strongly electron-withdrawing, which increases the acidity of the N-H proton, making it susceptible to deprotonation by a base. This allows the nitrogen to act as a potent nucleophile in subsequent reactions. Phthalimide is typically prepared by the condensation of phthalic anhydride (B1165640) with ammonia (B1221849).

Formaldehyde (B43269) (CH₂O): As the simplest aldehyde, formaldehyde serves as the electrophilic carbonyl component in the Mannich reaction. It readily reacts with the secondary amine to form a key reactive intermediate.

Dimethylamine ((CH₃)₂NH): This secondary amine is the nitrogen source for the dimethylamino moiety. It reacts with formaldehyde to generate the electrophilic dimethylaminomethyl cation (an iminium ion), which is crucial for the aminomethylation of the phthalimide nitrogen.

Mannich Condensation Reactions for N-(Dimethylaminomethyl)phthalimide Formation

The formation of 2-((dimethylamino)methyl)isoindoline-1,3-dione, commonly known as N-(dimethylaminomethyl)phthalimide, is a classic example of the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the nitrogen atom of phthalimide.

The mechanism proceeds in two primary stages:

Formation of the Eschenmoser salt analogue (Iminium Ion): Dimethylamine, a secondary amine, attacks the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form a highly reactive electrophilic species known as the dimethylaminomethyl cation, or iminium ion ([(CH₃)₂N=CH₂]⁺).

Nucleophilic Attack by Phthalimide: The acidic N-H proton of phthalimide is abstracted, forming the phthalimide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the final C-N bond, yielding the N-(dimethylaminomethyl)phthalimide product.

A typical laboratory procedure involves mixing phthalimide with aqueous formaldehyde and then adding dimethylamine while stirring at room temperature. The reaction mixture, initially an oily solution, solidifies over a couple of hours. The resulting solid product can be filtered, washed, and recrystallized from a solvent like ethanol to achieve high purity.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the Mannich condensation for producing N-(dimethylaminomethyl)phthalimide is influenced by several factors. Optimization of these parameters is crucial for maximizing product yield and purity while minimizing reaction time and byproducts. Key parameters include stoichiometry, temperature, solvent, and reaction time.

Research has shown that using equimolar amounts of the three reactants (phthalimide, formaldehyde, and dimethylamine) at room temperature provides a high yield, reported to be around 86%. The reaction is often performed without a dedicated solvent, using the aqueous formaldehyde and dimethylamine solutions directly, which simplifies the workup process.

Table 1: Influence of Reaction Conditions on the Synthesis of 2-((Dimethylamino)methyl)isoindoline-1,3-dione
ParameterConditionObservationYieldReference
StoichiometryEquimolar (1:1:1)Efficient conversion to the desired product.86%
TemperatureRoom TemperatureAllows for controlled reaction without significant byproduct formation. Reaction proceeds to completion within a few hours.High
SolventEthanol (for recrystallization)Effective for purification of the final solid product. The initial reaction can be run neat.High Purity
Reaction Time2 hoursSufficient time for the oily precursor mixture to solidify, indicating product formation.-

Novel and Green Synthetic Approaches for 2-((Dimethylamino)methyl)isoindoline-1,3-dione

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by improving atom economy, minimizing waste, and using less hazardous materials.

Atom-Economy and Sustainable Synthesis Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Mannich reaction is inherently atom-economical as it is a one-pot, three-component reaction where all atoms from the reactants (phthalimide, formaldehyde, and dimethylamine) are incorporated into the final product, with water being the only byproduct.

Further green improvements focus on the reaction conditions:

Catalyst-Free Conditions: The traditional synthesis of N-(dimethylaminomethyl)phthalimide proceeds efficiently without the need for a catalyst, which simplifies purification and reduces chemical waste.

Solventless Reactions: Performing the reaction neat (without a solvent) or in aqueous media reduces the reliance on volatile organic compounds (VOCs), which are often hazardous.

Use of Reusable Catalysts: For other phthalimide syntheses, heterogeneous catalysts and reusable ionic liquids have been employed to facilitate easier separation and recycling, enhancing the sustainability of the process.

Microwave-Assisted and Photochemical Synthesis Modalities

Modern energy sources like microwave irradiation and light offer significant advantages over conventional heating methods for chemical synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity. The direct interaction of microwaves with polar molecules results in efficient and uniform heating, which can accelerate reaction rates. For the synthesis of phthalimide derivatives, microwave-assisted methods have been shown to be superior to conventional heating, often completing in minutes what would otherwise take hours. This technique is a key component of green chemistry as it reduces energy consumption and often allows for solvent-free conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Phthalimide Derivatives
MethodTypical Reaction TimeTypical YieldAdvantages
Conventional HeatingHours to DaysModerate to HighWell-established, simple equipment.
Microwave IrradiationMinutesHigh to ExcellentRapid heating, shorter reaction times, higher yields, energy efficient, often solvent-free.

Photochemical Transformations: Phthalimide Mannich bases, including 2-((dimethylamino)methyl)isoindoline-1,3-dione, can undergo unique chemical transformations when exposed to ultraviolet (UV) light. Photochemical irradiation of these compounds can lead to intramolecular cyclization, forming new heterocyclic structures such as a new imidazolidine ring. These photoreactions proceed through different mechanisms than thermal reactions, often involving radical intermediates or excited states, and can provide access to complex molecular architectures that are difficult to synthesize via conventional methods.

Derivatization and Functionalization Strategies of 2-(Dimethylamino)isoindoline-1,3-dione

The core structure of this compound, also known as N-(dimethylamino)phthalimide, serves as a versatile scaffold in medicinal chemistry. Its derivatization and functionalization are key strategies for developing novel compounds with tailored properties. These strategies typically focus on two main areas: modification of the N-amino moiety and alteration of the isoindoline-1,3-dione (phthalimide) core.

Synthesis of Analogues with Modified Amino Moieties (e.g., Diethylaminomethyl)

A primary strategy for creating analogues of this compound involves modifying the N-substituted amino group. This allows for the exploration of structure-activity relationships by altering the steric and electronic properties of the side chain.

One common approach is the aminomethylation of phthalimide. This reaction, often a variation of the Mannich reaction, introduces different amino groups at the nitrogen position of the phthalimide ring. For instance, analogues containing piperazine (B1678402) moieties have been synthesized. These syntheses may involve reacting phthalimide with formaldehyde and a selected piperazine derivative, such as 1-phenylpiperazine or 1-(2-methoxyphenyl)piperazine, to yield N-substituted aminomethylphthalimides nih.gov.

Another direct method for derivatization is the reaction of phthalic anhydride with various substituted amines or hydrazines. mdpi.comresearchgate.nethilarispublisher.comgsconlinepress.com For example, reacting phthalic anhydride with N,N-dimethylpropylamine yields 2-(3-(dimethylamino)propyl)isoindoline-1,3-dione hilarispublisher.com. Similarly, a wide range of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives have been prepared, where the length of the alkyl chain connecting the diethylamino group to the phthalimide nitrogen is varied from three to eight methylene (B1212753) units nih.gov.

Further modifications can be achieved by starting with a functionalized phthalimide intermediate. For example, 2-(1,3-dioxoisoindolin-2-yl)acetic acid can be synthesized by refluxing phthalic anhydride with glycine in glacial acetic acid nih.gov. This intermediate then allows for the coupling of various amines to the acetic acid moiety using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) nih.gov. This method provides access to a diverse library of amide-linked analogues.

Table 1: Examples of Analogues with Modified Amino Moieties
Analogue NameModification from Parent CompoundSynthetic Precursors
2-((1-Phenylpiperazin-1-yl)methyl)isoindoline-1,3-dioneReplacement of dimethylamino with a phenylpiperazin-1-ylmethyl groupPhthalimide, Formaldehyde, 1-Phenylpiperazine nih.gov
2-(3-(Dimethylamino)propyl)isoindoline-1,3-dioneInsertion of a propyl linker between the nitrogen and the dimethylamino groupPhthalic anhydride, N,N-Dimethylpropylamine hilarispublisher.com
2-(6-(Diethylamino)hexyl)isoindoline-1,3-dioneReplacement of dimethylamino with a diethylaminohexyl groupPhthalimide, 6-(Diethylamino)hexylamine nih.gov
2-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamideElaboration of the N-substituent with an acetamide-linked pyridinylmethyl group2-(1,3-Dioxoisoindolin-2-yl)acetic acid, 4-(Aminomethyl)pyridine nih.gov

Modifications of the Isoindoline-1,3-dione Core for Analogues

Altering the isoindoline-1,3-dione core is another crucial strategy for generating structural diversity. These modifications can range from simple substitutions on the aromatic ring to more complex alterations of the heterocyclic system itself. The phthalimide scaffold is a privileged structure in medicinal chemistry, and its modification can significantly impact a molecule's ability to interact with biological targets mdpi.com.

One common modification involves the synthesis of derivatives from substituted phthalic anhydrides. For example, using an amino-substituted phthalic anhydride, such as in the synthesis of Pomalidomide, introduces an amino group onto the aromatic portion of the isoindoline-1,3-dione moiety mdpi.com. This changes the electronic properties of the core structure.

The core can also be modified by altering its saturation. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione can be prepared, where the benzene (B151609) ring of the phthalimide is fully saturated mdpi.com. These compounds are typically synthesized starting from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, which is then reacted with an appropriate amine, like ethanolamine, to form the N-substituted imide acgpubs.org.

The synthesis of isoindoline-1,3-dione derivatives is often achieved through the condensation of phthalic anhydride or a substituted phthalic anhydride with a primary amine or related compound semanticscholar.org. This reaction is robust and allows for the incorporation of a wide variety of functionalities attached to the imide nitrogen, while simultaneously allowing for modifications on the phthalic anhydride starting material to alter the core.

Table 2: Examples of Analogues with Modified Isoindoline-1,3-dione Cores
Analogue NameCore ModificationGeneral Synthetic Approach
PomalidomideAmino substitution on the aromatic ringReaction of an amino-substituted phthalic anhydride with a glutarimide moiety precursor mdpi.com
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dionePartially saturated (tetrahydro) isoindoline (B1297411) coreReaction of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione with ethanolamine acgpubs.org
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione DerivativesFully saturated (hexahydro) isoindoline coreSynthesis from corresponding saturated anhydrides and amines mdpi.com

Multi-component Reactions Incorporating the Phthalimide Unit

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The phthalimide unit has been successfully incorporated into such reactions, significantly expanding the accessible chemical space for its derivatives.

Notably, phthalimide and its derivatives have been shown to function as the acidic component in the Passerini reaction acs.orgorganic-chemistry.org. The Passerini reaction is a three-component reaction that traditionally involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide organic-chemistry.org. In a novel approach, the acidic N-H proton of the phthalimide moiety can participate in the reaction, replacing the need for a carboxylic acid acs.orgorganic-chemistry.org. The reaction proceeds by the activation of an aldehyde by the phthalimide's acidic proton, followed by nucleophilic attack of the isocyanide. This methodology has been shown to tolerate a variety of aromatic and aliphatic aldehydes and isocyanides, yielding diverse and complex molecules acs.org.

The Ugi reaction, a four-component reaction, is another prominent MCR where phthalimide-related structures can be involved. The classic Ugi reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid eurekaselect.com. Extensions of this reaction, such as the Ugi-Smiles coupling, can utilize phenol derivatives as the acid component researchgate.net. While direct use of this compound in these reactions is less common, the underlying principle of using the broader phthalimide scaffold as a key building block is well-established for generating molecular libraries nih.govbeilstein-journals.org. These reactions are highly valued for their efficiency and ability to rapidly generate chemical diversity from simple starting materials beilstein-journals.org.

Table 3: Multi-component Reactions Incorporating the Phthalimide Unit
Reaction NameComponentsRole of Phthalimide UnitTypical Product
Passerini ReactionPhthalimide, Aldehyde, IsocyanideActs as the acid component, replacing a carboxylic acid acs.orgorganic-chemistry.orgorganic-chemistry.orgα-(Phthalimido) carboxamide derivative
Ugi Reaction (and variations)Amine, Aldehyde/Ketone, Isocyanide, Acid (e.g., a phthalimide-containing acid)Can be incorporated as the acid component or part of the amine/carbonyl componentα-Acylaminoamide derivative containing a phthalimide moiety eurekaselect.combeilstein-journals.org

Mechanistic Investigations of Reactions Involving 2 Dimethylamino Isoindoline 1,3 Dione

Reaction Mechanisms in the Formation of 2-(Dimethylamino)isoindoline-1,3-dione

The synthesis of 2-(substituted)isoindoline-1,3-diones, also known as N-substituted phthalimides, is a fundamental transformation in organic chemistry. The specific formation of this compound typically involves the condensation of phthalic anhydride (B1165640) with an appropriate dimethylamino-functionalized amine, such as N,N-dimethylhydrazine or N,N-dimethyl-1,3-propanediamine.

One common method involves the reaction of phthalic anhydride with N,N-dimethylpropylamine derivatives. hilarispublisher.comresearchgate.net The mechanism proceeds through a two-step sequence. The first step is a nucleophilic acyl substitution, where the primary amine of the N,N-dimethyl-substituted amine attacks one of the carbonyl carbons of the phthalic anhydride. This ring-opening reaction forms a phthalamic acid intermediate. The second step is an intramolecular condensation (cyclization) with the elimination of a water molecule, typically promoted by heating, to form the stable five-membered imide ring of the isoindoline-1,3-dione. researchgate.net Microwave-assisted methods have been shown to significantly improve yields and reduce reaction times compared to classical heating. hilarispublisher.com

While the direct synthesis from phthalic anhydride and a substituted amine is not a classic three-component Mannich reaction, a related process, the aminomethylation of phthalimide (B116566), follows a Mannich-type mechanism. nih.govmdpi.com In this type of reaction, phthalimide, an appropriate aldehyde (like formaldehyde), and a secondary amine can be used. nih.gov The mechanism begins with the formation of an electrophilic iminium ion from the aldehyde and the secondary amine. wikipedia.orgadichemistry.comyoutube.com The phthalimide, possessing an acidic N-H proton, can then act as a nucleophile, attacking the iminium ion to form the N-substituted product. nih.govmdpi.com

Table 1: Comparison of Synthetic Methods for N-substituted Isoindoline-1,3-diones

Method Reactants Conditions Yield Reference
Classical Heating Phthalic anhydride, N1,N1-dimethylpropane-1,3-diamine, Toluene (B28343) Reflux, 6 h 60% hilarispublisher.com
Microwave-Enhanced Phthalic anhydride, N1,N1-dimethylpropane-1,3-diamine, Toluene, PTSA Microwave irradiation 85-91% hilarispublisher.com
Mannich-type Phthalimide, Formaldehyde (B43269), N-arylpiperazine, THF Reflux 47-93% nih.gov

Mechanistic Pathways of this compound in Organic Transformations

The this compound moiety can be considered a versatile scaffold and an intermediate in various organic transformations, particularly in the synthesis of biologically active compounds. nih.govmdpi.com The phthalimide group often serves as a protecting group for primary amines in a method known as the Gabriel synthesis. While the title compound has a tertiary amine, the fundamental reactivity of the isoindoline-1,3-dione core is relevant.

The lone pair of electrons on the dimethylamino nitrogen can participate in further reactions. For instance, it can be alkylated to form a quaternary ammonium (B1175870) salt. hilarispublisher.com This transformation alters the molecule's properties and can introduce a good leaving group for subsequent elimination reactions. youtube.com

Furthermore, derivatives of isoindoline-1,3-dione are key intermediates in the synthesis of various therapeutic agents. nih.govmdpi.com For example, they are used to construct more complex molecules, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant in Alzheimer's disease research. nih.gov In these syntheses, the isoindoline-1,3-dione fragment is typically introduced by reacting a halo-alkyl precursor with potassium phthalimide, followed by further functionalization. The mechanism involves an SN2 reaction where the phthalimide anion acts as the nucleophile.

The isoindoline-1,3-dione structure itself can interact with biological targets. Molecular docking studies have shown that the dione (B5365651) part can form hydrogen bonds and engage in π-π or amide-π stacking interactions with amino acid residues in enzyme active sites, such as cyclooxygenase (COX). nih.gov

Identification of Key Intermediates and Transition States in Related Reactions

Understanding the intermediates and transition states in reactions involving this compound is crucial for comprehending the reaction pathways and optimizing conditions. solubilityofthings.comorganicchemistrytutor.com

In the Formation Reaction: The reaction of phthalic anhydride with an amine to form the isoindoline-1,3-dione proceeds through a distinct intermediate. researchgate.net

Intermediate: The initial nucleophilic attack of the amine on the anhydride carbonyl group leads to a tetrahedral intermediate, which quickly collapses to form the ring-opened amic acid (or phthalamic acid) derivative. This amic acid is a stable, isolable intermediate under certain conditions.

Transition States: The reaction involves at least two major transition states. The first transition state (TS1) is the high-energy point leading to the formation of the tetrahedral intermediate during the initial nucleophilic attack. The second transition state (TS2) occurs during the subsequent intramolecular cyclization of the amic acid, leading to another tetrahedral intermediate which then eliminates water to form the final imide product. The energy of these transition states represents the activation energy barrier for each step. libretexts.org

In Subsequent Transformations: When this compound derivatives are used in further reactions, other intermediates and transition states are involved.

Carbocation Intermediates: In reactions like the electrophilic addition to an alkene, a carbocation intermediate may be formed. libretexts.org This intermediate is a high-energy species that lies in an energy minimum between two transition states. organicchemistrytutor.comlibretexts.org

Enolate Intermediates: In reactions involving the deprotonation of an α-carbon to a carbonyl group (not directly applicable to the phthalimide carbonyls but relevant for attached side chains), an enolate intermediate is formed. This is a key step in many condensation reactions like the aldol (B89426) or Claisen condensations. wikipedia.org

Activated Complexes: Transition states are often described as activated complexes, which are transient, high-energy configurations where bonds are partially broken and formed. solubilityofthings.comorganicchemistrytutor.com For example, in an SN2 reaction involving a phthalimide nucleophile, the transition state would feature a pentacoordinate carbon atom where the nucleophile is forming a new bond and the leaving group is simultaneously breaking its bond.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of these transient species, providing detailed insights into the reaction mechanism. dntb.gov.ua

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic data, such as rate constants (k), activation energies (Ea), and changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), for reactions specifically involving this compound are not extensively reported in the surveyed literature. However, the reported synthetic procedures provide qualitative insights into the kinetic and thermodynamic aspects of these reactions.

Kinetic Considerations: The rate of formation of isoindoline-1,3-diones is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate by providing the necessary activation energy for the dehydration and ring-closure step.

Catalysts: The use of acid catalysts, such as p-toluenesulfonic acid (PTSA), can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating both the initial nucleophilic attack and the final dehydration step. hilarispublisher.com

Microwave Irradiation: The significant reduction in reaction time from hours to minutes using microwave enhancement points to a substantial increase in the reaction rate. hilarispublisher.com This is attributed to efficient and rapid heating of the polar reactants and solvent.

Thermodynamic Considerations: The formation of the isoindoline-1,3-dione ring is generally a thermodynamically favorable process. The five-membered imide ring is a stable heterocyclic system due to resonance delocalization of the nitrogen lone pair across the two carbonyl groups. The reaction is typically exothermic and driven by the formation of this stable ring system and the release of a small, stable molecule (water).

Table 2: Influence of Reaction Conditions on Synthesis Outcomes

Parameter Condition Observation Implication Reference
Reaction Time Classical (6 h) vs. Microwave (30 min) Microwave method is significantly faster. Kinetics are greatly enhanced by microwave energy. hilarispublisher.com
Yield Classical (60%) vs. Microwave (85-91%) Microwave method provides higher yield. The reaction equilibrium is more favorably shifted towards products, or side reactions are minimized. hilarispublisher.com
Catalyst Use of p-toluenesulfonic acid (PTSA) Facilitates the reaction. Lowers the activation energy, increasing the reaction rate. hilarispublisher.com

| Temperature | Reflux / Heating | Required for the condensation/dehydration step. | Provides the necessary activation energy for the endergonic dehydration step. | hilarispublisher.comresearchgate.net |

While quantitative data is scarce, these observations allow for a qualitative understanding of the kinetic and thermodynamic profiles of reactions involving the formation of this compound.

Advanced Structural Elucidation and Conformational Analysis of 2 Dimethylamino Isoindoline 1,3 Dione

Spectroscopic Characterization for Structural Determination

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 2-(Dimethylamino)isoindoline-1,3-dione. Techniques such as NMR, IR, Raman, and mass spectrometry provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. While specific, experimentally verified spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of closely related phthalimide (B116566) derivatives. rsc.orgsemanticscholar.orgsemanticscholar.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main sets of signals: one for the aromatic protons of the isoindoline-1,3-dione core and another for the protons of the N-dimethylamino group.

Aromatic Protons: The phthalimide group contains a symmetrically substituted benzene (B151609) ring. The four aromatic protons are expected to appear as a multiplet or two distinct multiplets in the downfield region, typically between δ 7.7 and δ 8.0 ppm. rsc.orgresearchgate.net This characteristic pattern arises from the deshielding effect of the adjacent carbonyl groups.

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and should give rise to a sharp singlet. The chemical shift for this singlet would be further upfield, with its exact position influenced by the electronic environment of the N-N bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: The two equivalent carbonyl carbons (C=O) of the imide ring are expected to resonate at the most downfield position, typically in the range of δ 165-170 ppm, due to the strong deshielding effect of the oxygen atoms. rsc.orgsemanticscholar.org

Aromatic Carbons: The spectrum would show distinct signals for the aromatic carbons. The quaternary carbons to which the carbonyl groups are attached typically appear around δ 132 ppm, while the other aromatic carbons (CH) are expected in the δ 123-135 ppm range. rsc.orgresearchgate.net

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group would appear as a single signal in the upfield region of the spectrum.

The table below summarizes the predicted NMR data based on known phthalimide analogues.

Predicted NMR Data for this compound
¹H NMR
Chemical Shift (δ, ppm)
~ 7.8
~ 2.9 - 3.2
¹³C NMR
Chemical Shift (δ, ppm)
~ 167
~ 134
~ 132
~ 124
~ 40 - 45

Note: These are predicted values based on analogues; actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the phthalimide core.

C=O Stretching: The most prominent feature would be the carbonyl (C=O) stretching vibrations of the imide group. Imides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. These are expected in the region of 1700-1800 cm⁻¹. semanticscholar.orgacgpubs.org

C-N Stretching: The stretching vibration of the C-N bond within the imide ring is also a key feature, although it can be difficult to assign definitively as it may couple with other vibrations. researchgate.net

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more intense. The symmetric "breathing" mode of the benzene ring is a characteristic Raman band. researchgate.netnih.gov

The table below outlines the expected key vibrational modes.

Expected Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)
> 3000
~ 1770
~ 1710
~ 1400-1600
~ 1300

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. semanticscholar.orgnih.gov

For this compound, the molecular formula is C₁₀H₁₀N₂O₂. chemspider.com High-resolution mass spectrometry (HRMS) would confirm this by providing a highly accurate mass measurement of the molecular ion [M]⁺. The expected monoisotopic mass is 190.074228 Da. chemspider.com

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve:

Cleavage of the N-N bond, leading to the loss of the dimethylamino radical (•N(CH₃)₂) and the formation of a phthalimide radical cation at m/z 146.

Formation of a fragment corresponding to the dimethylamino cation [N(CH₃)₂]⁺ at m/z 44.

Fragmentation of the phthalimide ring, which could lead to the loss of carbon monoxide (CO) or the formation of a benzyne (B1209423) radical cation.

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the surveyed literature, extensive crystallographic data on its analogues, such as N-substituted phthalimides, allows for a reliable prediction of its key structural features. researchgate.netresearchgate.net

Studies on various phthalimide derivatives consistently show that the isoindoline-1,3-dione ring system is nearly planar. researchgate.netsonar.ch The conformation of the molecule would be determined by the geometry around the exocyclic N-N bond. The dimethylamino group is expected to be sp²-hybridized or have significant sp² character, leading to a relatively planar arrangement of the N-N(CH₃)₂ moiety. The dihedral angle between the plane of the phthalimide ring and the plane of the dimethylamino substituent would be a key structural parameter. Crystal packing would likely be influenced by weak C-H···O intermolecular hydrogen bonds. researchgate.net

Conformational Dynamics and Isomerism of this compound

The structure of this compound suggests the possibility of rotational isomerism (or conformers) due to restricted rotation around the N-N single bond. This phenomenon is observed in other molecules with similar structural motifs, such as N-nitramines and certain hydrazine (B178648) derivatives. researchgate.net

The rotation around the N-N bond could be hindered by steric interactions between the dimethylamino group and the carbonyl oxygens of the phthalimide ring, as well as by electronic effects. This could lead to the existence of distinct, stable conformers at room temperature or at lower temperatures. These conformers could potentially be observed and characterized using variable-temperature NMR spectroscopy, where separate signals for each isomer might be resolved at low temperatures and coalesce as the temperature increases and the rate of interconversion becomes faster. researchgate.netnih.gov Theoretical studies on related N-substituted phthalimides have also explored such conformational possibilities. researchgate.net

Chiroptical Properties for Enantiomeric Characterization (if applicable)

Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. The molecule this compound is achiral. It possesses a plane of symmetry that bisects the phthalimide ring and the N-N(CH₃)₂ group. Due to this lack of chirality, it does not have enantiomers and will not exhibit any chiroptical activity. Therefore, this section is not applicable to this compound.

Computational and Theoretical Studies on 2 Dimethylamino Isoindoline 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide detailed information about electron distribution, orbital energies, and molecular geometry, which collectively determine the molecule's reactivity.

Studies on isoindoline-1,3-dione derivatives have utilized quantum-chemical methods to assess electronic state energy values, oscillator strengths, and the character of electronic transitions. nih.gov For donor-acceptor systems based on this scaffold, it has been shown that the electronic structure can often be described as a composite of decoupled donor and acceptor moieties. nih.gov The isoindoline-1,3-dione part typically acts as the electron-accepting group. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and a greater capacity for electron transfer. researchgate.net For a series of antimycobacterial isoindoline-1,3-dione derivatives, compounds with smaller energy gaps were identified as having higher reactivity. researchgate.net

The reactivity of the isoindoline-1,3-dione core is significantly influenced by its substituents. The carbonyl oxygens of the isoindoline-1,3-dione ring generally exhibit a nucleophilic nature, making them potential sites for electrophilic attack. researchgate.net Conversely, the distribution of electron density across the rest of the molecule, influenced by the N-substituent, dictates its interaction with other chemical species. researchgate.net

Density Functional Theory (DFT) Applications to 2-(Dimethylamino)isoindoline-1,3-dione

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.commdpi.com It is instrumental in drug design and materials science for its precision in resolving electronic structures and predicting molecular interactions. mdpi.comnih.govresearchgate.net

For the isoindoline-1,3-dione class of compounds, DFT calculations have been extensively applied:

Geometric Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the lowest energy structure. mdpi.comnih.gov

Reactivity Descriptors: DFT allows for the calculation of quantum molecular descriptors that describe local reactive properties. researchgate.net These include the Molecular Electrostatic Potential (MEP), which maps the charge distribution and predicts sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net For instance, MEP analysis of isoindoline-1,3-dione derivatives often shows a negative potential (red/orange color) around the carbonyl oxygens, confirming their nucleophilic character and role as hydrogen-bond acceptors. researchgate.net

Vibrational Analysis: Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra to confirm the structure of synthesized compounds. mdpi.comnih.gov

Electronic Properties: DFT is used to calculate the HOMO-LUMO energy gap, ionization potential, and electron affinity, which are crucial for understanding electronic transitions and reactivity. researchgate.netmdpi.com

A study on 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Dione (DAPID) derivatives employed DFT to investigate reactive properties by calculating MEP, local average ionization energies (ALIE), and Fukui functions to identify the most reactive molecular sites. researchgate.net Similarly, DFT studies on other derivatives have helped to understand the nature of bonding and electronic properties, correlating them with observed biological activities. nih.gov

Table 1: Key DFT-Calculated Parameters for Isoindoline-1,3-dione Analogues

ParameterDescriptionSignificanceReference
HOMO-LUMO Gap (ΔE) The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density of a molecule.Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting reactive sites. researchgate.netresearchgate.net
Fukui Functions Describe the change in electron density at a given point when the number of electrons changes.Pinpoints the most electrophilic and nucleophilic sites within the molecule. researchgate.net
Global Reactivity Descriptors Includes electronegativity (χ), chemical hardness (η), and softness (S).Provides a general measure of the molecule's stability and reactivity. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique allows for the exploration of a molecule's conformational landscape, which is the collection of all possible three-dimensional shapes a molecule can adopt. nih.govresearchgate.net

For flexible molecules like N-substituted isoindoline-1,3-diones, the side chain attached to the nitrogen atom can adopt various conformations, which can be critical for its interaction with biological targets. MD simulations can:

Explore Conformational Space: By simulating the molecule's movement, MD can identify low-energy, stable conformations that are likely to be biologically relevant. nih.gov

Analyze Ligand-Protein Interactions: When studying the interaction of an isoindoline-1,3-dione derivative with a protein, MD simulations can reveal the stability of the binding pose obtained from molecular docking. nih.gov It can show how the ligand and protein adapt to each other and the key interactions that are maintained throughout the simulation. researchgate.netnih.gov

Predict Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate prediction of a ligand's affinity for its target.

In studies of isoindoline-1,3-dione derivatives as enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the dynamics of the interaction over time, often on the nanosecond scale. nih.govnih.gov

In Silico Prediction of Reaction Pathways and Mechanistic Insights

In silico methods, which encompass a range of computational techniques, are invaluable for predicting how a molecule might be synthesized or how it participates in a chemical reaction.

For isoindoline-1,3-dione derivatives, computational approaches can provide mechanistic insights in several ways:

Reaction Mechanism Studies: DFT calculations can be used to map the potential energy surface of a reaction. This involves calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway and its activation energy. mdpi.com For example, the synthesis of isoindoline-1,3-diones often involves the condensation of a phthalic anhydride (B1165640) derivative with a primary amine. nih.gov Computational models can elucidate the steps of this nucleophilic acyl substitution reaction.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or DNA. nih.gov Docking studies on isoindoline-1,3-dione analogues have been crucial in understanding their mechanism of action as enzyme inhibitors. researchgate.netmdpi.com These studies often reveal key hydrogen bonds and hydrophobic interactions between the isoindoline-1,3-dione core or its substituents and the amino acid residues in the protein's active site. researchgate.netnih.gov For example, the carbonyl oxygens are frequently identified as key hydrogen bond acceptors. researchgate.net

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for this compound Analogues

Cheminformatics applies computational methods to solve chemical problems, while QSAR and QSPR are specific cheminformatics approaches that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

QSAR studies on isoindoline-1,3-dione analogues have been performed to guide the design of new compounds with enhanced activity. plos.orgnih.gov The general workflow involves:

Data Set Compilation: A series of analogue compounds with measured biological activity is collected. plos.org

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound. nih.gov

Model Building: Statistical methods, such as Genetic Function Algorithm (GFA) or Comparative Molecular Field Analysis (CoMFA), are used to build a model that correlates a subset of descriptors with the observed activity. plos.orgnih.gov

Model Validation: The model's predictive power is tested using internal and external validation techniques. plos.orgnih.gov

A QSAR study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents successfully developed a predictive model indicating that activity depended on descriptors related to topology and hydrogen bonding potential. nih.gov Another study on isoquinoline-1,3-dione derivatives as CDK4 inhibitors used 3D-QSAR methods (CoMFA and CoMSIA) to create models that explained how steric, electrostatic, and hydrophobic fields influence inhibitory potency. plos.org These models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. plos.org

Table 2: Example of a QSAR Model for 1,3-dioxoisoindoline-4-aminoquinoline Analogues

Statistical ParameterValueDescriptionReference
R² (Squared Correlation Coefficient) 0.9459Indicates how well the model fits the training set data. nih.gov
R²adj (Adjusted R²) 0.9278R² adjusted for the number of descriptors in the model. nih.gov
Q²cv (Cross-validated R²) 0.8882A measure of the model's internal predictive ability (from leave-one-out cross-validation). nih.gov
R²pred (External Validation R²) 0.7015A measure of the model's ability to predict the activity of an external test set. nih.gov

Applications of 2 Dimethylamino Isoindoline 1,3 Dione in Organic Synthesis and Material Science

2-(Dimethylamino)isoindoline-1,3-dione as a Synthetic Building Block and Intermediate

The isoindoline-1,3-dione framework is a privileged scaffold in organic synthesis, serving as a crucial intermediate for creating a wide array of biologically active molecules. mdpi.com Its derivatives are foundational to numerous clinical drugs, highlighting the scaffold's significance. mdpi.com The synthesis of these N-substituted derivatives typically involves the condensation of phthalic anhydride (B1165640) with an appropriate amine or hydrazide. mdpi.com For instance, a structurally similar compound, 2-(3-(Dimethylamino)propyl)isoindoline-1,3-dione (DAPID), is synthesized through the reaction of phthalic acid anhydride derivatives with N,N-dimethylaminopropylamine, achieving yields of 85% to 91% under microwave-enhanced conditions. researchgate.net

The utility of this compound as an intermediate is demonstrated in its reactions with organometallic reagents. Research has shown that the addition of vinyl organometallic reagents to N,N-dimethylaminophthalimide can lead to a ring expansion, forming dihydrobenzoazepinediones. acs.org This transformation proceeds through a proposed 3-vinyl-3-hydroxyisoindolinone intermediate, showcasing the compound's role in constructing more complex heterocyclic systems. acs.org The inherent reactivity of the phthalimide (B116566) ring system makes it a versatile starting point for synthesizing molecules with enhanced biological or material properties. nih.govmdpi.com

Table 1: Synthesis of Isoindoline-1,3-dione Derivatives This table summarizes reaction conditions for synthesizing N-substituted isoindoline-1,3-dione derivatives, demonstrating the general utility of the core structure as a synthetic building block.

Precursors Reagents/Conditions Product Yield Reference
Phthalic anhydride, N,N-dimethylaminopropylamine Microwave irradiation 2-(3-(Dimethylamino)propyl)isoindoline-1,3-dione 85-91% researchgate.net
Phthalic anhydride, 2-thiophenecarboxylic acid hydrazide Glacial acetic acid, reflux N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide - mdpi.com
N-carbethoxyphthalimide, L-glutamine - N-phthaloyl-L-glutamine - mdpi.com
3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, Ethanolamine - 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione 95% acgpubs.org

Role as a Reagent or Catalyst Ligand in Specific Transformations

While direct applications as a catalyst ligand are not extensively documented for this compound itself, the broader family of phthalimide derivatives is known to serve as ligands for forming bioactive metal complexes. The core structure can participate in various chemical transformations, acting as a key reagent. For example, its reaction with vinyl organometallic reagents is a specific transformation that yields ring-expanded products. acs.org

Furthermore, derivatives of isoindoline-1,3-dione are designed as reagents with specific biological targets. Studies on related N-substituted phthalimides show they can act as inhibitors for enzymes like cyclooxygenase (COX). mdpi.com The isoindoline-1,3-dione moiety itself is a crucial component of this inhibitory action, with further substitutions on the N-alkyl chain modulating the molecule's affinity and selectivity for the enzyme's active site. mdpi.com This demonstrates the compound's role as a foundational reagent for developing targeted molecular tools.

Precursor in the Synthesis of Complex Organic Molecules (e.g., Heterocycles)

The role of this compound and its analogs as precursors is critical in the multi-step synthesis of complex molecules, particularly those containing multiple heterocyclic rings. The phthalimide group often serves as a masked primary amine or as a stable platform onto which further complexity is built.

A clear example is the use of the analog DAPID as a precursor for 3-(1,3-dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate (B79767) (DIDAP), which is achieved through a salt formation reaction. researchgate.net In other synthetic strategies, isoindoline-1,3-dione intermediates are elaborated through cyclocondensation reactions to produce conjugates containing pyrazole, thiazole (B1198619), and triazole moieties. researchgate.net The compound also serves as a precursor for seven-membered rings; its reaction with vinyl organometallics leads directly to dihydrobenzoazepinediones. acs.org The synthesis of the well-known drug Thalidomide (B1683933) also begins with a phthalimide precursor, N-carbethoxyphthalimide, which is reacted with L-glutamine and subsequently cyclized. mdpi.com These examples underscore the value of the isoindoline-1,3-dione core as a reliable starting point for constructing architecturally complex and often biologically active molecules. mdpi.comresearchgate.net

Table 2: Examples of this compound and Analogs as Precursors This table illustrates the role of the isoindoline-1,3-dione core in the synthesis of more complex molecules.

Precursor Reaction Product Application/Class Reference
N,N-Dimethylaminophthalimide Addition of vinyl organometallic reagents Dihydrobenzoazepinedione Complex heterocycle acs.org
2-(3-(Dimethylamino)propyl)isoindoline-1,3-dione (DAPID) Reaction with salt (sodium perchlorate) 3-(1,3-dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate (DIDAP) Bioactive compound researchgate.net
2-(4-((4-Oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione Cyclocondensation Fused pyrazole, triazole, and thiazole analogs Multi-heterocyclic conjugates researchgate.net
N-carbethoxyphthalimide Reaction with L-glutamine, then cyclization Thalidomide Clinical drug mdpi.com

Potential in Supramolecular Chemistry and Self-Assembly (e.g., fluorescent organic nanoparticles)

Supramolecular chemistry involves the design of complex chemical systems from smaller, programmed molecular components that associate through non-covalent interactions. nih.gov This process, known as self-assembly, requires building blocks with well-defined structural information encoded into them. nih.gov

Although specific studies detailing the use of this compound in self-assembly are not prominent, its molecular structure possesses features that make it a strong candidate for such applications. These features include:

A rigid, planar phthalimide core suitable for predictable packing.

The potential for π-π stacking interactions between the aromatic rings.

Carbonyl groups that can act as hydrogen bond acceptors.

The formation of larger, ordered structures like fluorescent organic nanoparticles often relies on the aggregation of chromophores with these characteristics. The inherent fluorescence of the N,N-dimethylaminophthalimide unit (discussed in the next section) is a highly desirable property for creating functional supramolecular materials. While the full potential of this compound in this field is still emerging, its structural and photophysical properties align with the fundamental requirements for designing self-assembling systems.

Integration into Environment-Sensitive Fluorescent Probes

One of the most significant applications of this compound is in the development of environment-sensitive fluorescent probes. The N,N-dimethylaminophthalimide (DMAP) chromophore exhibits solvatochromism, meaning its light-absorbing and emitting properties are highly dependent on the polarity of its local environment. nih.govnih.gov

This sensitivity arises from an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The dimethylamino group acts as an electron donor, while the electron-withdrawing carbonyl groups of the phthalimide ring act as the acceptor. In polar solvents, the more polar excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission.

A key feature of the dimethylaminophthalimide family of fluorophores is their "switch-like" emission. They exhibit exceptionally low fluorescence quantum yields in polar protic solvents like water but become highly fluorescent in non-polar, hydrophobic environments. nih.gov This property provides an excellent signal-to-noise ratio, making it a powerful tool for biological sensing. nih.gov

Researchers have leveraged this property by integrating the DMAP moiety into larger molecular probes:

Enzyme Activity Probes: A fluorescent probe for New Delhi metallo-β-lactamase-1 (NDM-1) was created by coupling DMAP to a thiol-containing group that binds to the enzyme's active site. nih.gov This probe shows a 17-fold increase in fluorescence intensity upon binding, allowing for the detection of the enzyme. nih.gov

RNA Imaging: C-nucleotides of N,N-dimethylaminophthalimide have been synthesized and incorporated into RNA strands. rsc.orgrsc.org Behaving as fluorescent mimetics of purines, these probes are used for RNA imaging in living cells, as their solvatochromic fluorescence changes depending on their position and stacking within the RNA structure. rsc.orgrsc.org

The combination of its compact size, stability, and dramatic environment-sensitive fluorescence makes this compound a highly valuable component for designing advanced fluorescent probes for complex biological systems. nih.govrsc.org

Table 3: Photophysical Characteristics of Aminophthalimide Derivatives This table describes the general fluorescence properties of the aminophthalimide class of molecules, to which this compound belongs.

Property Observation Rationale Reference
Solvatochromism Emission wavelength is dependent on solvent polarity. Intramolecular Charge Transfer (ICT) from the amino group to the carbonyls.
Effect of Polarity Increased solvent polarity causes a bathochromic (red) shift in fluorescence. The polar excited state is stabilized more than the ground state by polar solvents.
Quantum Yield Fluorescence quantum yield generally decreases as solvent polarity increases. Non-radiative decay pathways become more favorable in polar environments.
"Switch-like" Behavior Very low fluorescence in polar protic solvents (e.g., water), high fluorescence in non-polar environments. Efficient quenching in water vs. strong emission in hydrophobic pockets. nih.gov

Biological Activity and Molecular Mechanisms of 2 Dimethylamino Isoindoline 1,3 Dione

In Vitro Biological Screening Methodologies for 2-(Dimethylamino)isoindoline-1,3-dione and Analogues

The evaluation of this compound and its derivatives relies on a suite of established in vitro screening methods designed to quantify their biological effects and elucidate their mechanisms of action. These methodologies range from enzyme inhibition assays to complex cell-based screens.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A primary area of investigation for isoindoline-1,3-dione derivatives has been their potential as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. mdpi.comnih.gov The standard method for assessing the inhibitory activity of these compounds is the spectrophotometric Ellman's method. mdpi.comnih.gov This assay measures the activity of the cholinesterase enzymes, and the introduction of an inhibitor allows for the calculation of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Research has yielded numerous isoindoline-1,3-dione analogs with a wide spectrum of inhibitory potencies. For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC₅₀ values ranging from 2.1 to 7.4 μM. nih.govnih.govresearchgate.net Another study on isoindolin-1,3-dione-based acetohydrazides reported IC₅₀ values from 0.11 to 0.86 µM against AChE and from 5.7 to 30.2 µM against BuChE. nih.gov Further modifications, such as varying the length of an alkyl linker between the phthalimide (B116566) core and a diethylamino group, have produced compounds with significant AChE inhibitory activity (IC₅₀ values from 0.9 to 19.5 μM) but weaker activity against BuChE. nih.gov Kinetic studies are also performed to understand the nature of the inhibition. For example, a kinetic analysis of the most potent compound in one series (compound 8a) revealed a competitive mode of inhibition against AChE. nih.gov

Interactive Table: Inhibitory Activity (IC₅₀) of Selected Isoindoline-1,3-dione Analogues against Cholinesterases
Compound SeriesTarget EnzymeIC₅₀ RangeMost Potent IC₅₀Reference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE2.1 - 7.4 µM2.1 µM nih.gov, researchgate.net
2-(diethylaminoalkyl)-isoindoline-1,3-dionesAChE0.9 - 19.5 µM0.9 µM nih.gov
2-(diethylaminoalkyl)-isoindoline-1,3-dionesBuChEWeak activity- nih.gov
Isoindolin-1,3-dione-based acetohydrazidesAChE0.11 - 0.86 µM0.11 µM nih.gov
Isoindolin-1,3-dione-based acetohydrazidesBuChE5.7 - 30.2 µM5.7 µM nih.gov
N-benzylamine derivativesAChE-34 nM mdpi.com
N-benzylamine derivativesBuChE-0.54 µM mdpi.com
Phenyl-substituted piperazine (B1678402) derivativesAChE-1.12 µM mdpi.com, nih.gov
Diphenylmethyl-substituted piperazine derivativesBuChE-21.24 µM mdpi.com, nih.gov

Receptor Binding Assays and Affinity Determination

Receptor binding assays are crucial for determining the affinity of a compound for a specific molecular target. merckmillipore.com These assays typically employ a competitive inhibition format where the test compound competes with a known radiolabeled ligand for binding to the receptor. merckmillipore.com The receptor source can be cell membranes or tissue homogenates containing the target of interest. merckmillipore.comfrontiersin.org The mixture is incubated, and the receptor-bound ligand is separated from the unbound ligand, often using filter-based separations. merckmillipore.com By measuring the amount of radiolabeled ligand displaced by various concentrations of the test compound, a displacement curve can be generated, from which affinity values like the IC₅₀ or the inhibition constant (Ki) are determined. merckmillipore.com For example, this methodology has been used to assess the binding of compounds to dopamine (B1211576) and sigma receptors. frontiersin.org This quantitative approach is essential for characterizing the selectivity and potency of new isoindoline-1,3-dione analogues at specific receptor targets.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of compounds. nih.gov For isoindoline-1,3-dione derivatives, a variety of cell-based assays are used to investigate their mechanisms.

Cytotoxicity and Antiproliferative Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess the effect of compounds on cell viability and proliferation. nih.govmdpi.com This technique has been used to evaluate the anticancer potential of isoindoline-1,3-dione derivatives against numerous cancer cell lines, including lung adenocarcinoma (A549), colon cancer (Caco-2, HCT-116), and liver cancer (HepG-2). nih.govresearchgate.netresearchgate.net

Neuroprotection Assays: To test for neuroprotective effects, some of the most potent AChE-inhibiting compounds have been evaluated for their ability to protect neuronal cells (e.g., PC12 neurons) from hydrogen peroxide (H₂O₂)-induced cell death. nih.govnih.govresearchgate.net

Anti-inflammatory Assays: The in vitro anti-inflammatory activity of these compounds has been screened using the protein denaturation technique, where the ability of a compound to inhibit thermally-induced albumin denaturation is measured. neliti.com

Apoptosis Assays: To confirm that cytotoxicity is mediated by programmed cell death, specific assays are employed. These can include morphological evaluation for apoptotic bodies or flow cytometry-based assays to quantify apoptotic cells. researchgate.netresearchgate.net Studies have shown that certain derivatives induce apoptosis in cancer cells. researchgate.net

Identification of Molecular Targets and Ligand-Target Interactions

A critical aspect of drug discovery is identifying the specific molecular targets with which a compound interacts. For isoindoline-1,3-dione derivatives, the primary targets that have been extensively studied are the cholinesterase enzymes. mdpi.comnih.gov Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of these ligands to their targets at an atomic level. mdpi.comnih.gov

These studies have revealed that isoindoline-1,3-dione derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov The phthalimide moiety itself is recognized as a noteworthy pharmacophore that can interact with the PAS of AChE. nih.gov Specific interactions that stabilize the ligand-target complex include:

Hydrogen Bonding: The carbonyl oxygens of the isoindoline-1,3-dione ring can act as hydrogen-bond acceptors, forming crucial bonds with amino acid residues like Tyr158 and Ser530 in their respective targets. researchgate.netmdpi.comnih.gov

Hydrophobic and π-Interactions: The aromatic phthalimide ring and other attached moieties frequently engage in hydrophobic interactions, including π-π stacking (e.g., with Trp387) and π-alkyl interactions with various amino acid residues within the enzyme's active site. mdpi.comnih.gov

Beyond cholinesterases, some isoindoline-1,3-dione analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, and related compounds like naphthalimides are known to act as DNA intercalating agents, suggesting that DNA could be a target for some derivatives. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For the isoindoline-1,3-dione class, several key structural features have been shown to influence their potency.

The phthalimide (isoindoline-1,3-dione) ring system is considered an essential pharmacophoric fragment for the biological activity of many of these compounds. hilarispublisher.com The nature of the substituent attached to the imide nitrogen is a critical determinant of activity.

Linker Length: The length of the alkyl chain linking the phthalimide core to another functional group can significantly impact inhibitory potency. In one series of 2-(diethylaminoalkyl) derivatives, the most promising AChE inhibitors had linkers of six and seven methylene (B1212753) groups. nih.gov Similarly, studies have noted that longer linkers can be more favorable for interactions with both the CAS and PAS of target enzymes. nih.gov

Substituents on Aromatic Rings: Modifications to aromatic rings within the structure can fine-tune activity. In a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids, compounds with a para-fluoro substituent on the benzyl (B1604629) moiety exhibited the highest AChE inhibitory potency (IC₅₀ = 2.1 μM). nih.govresearchgate.net Shifting the fluoro group to the meta position led to a reduction in activity. nih.gov

Physicochemical Properties: Quantitative SAR studies on related analogs have revealed correlations between cytotoxic potency and properties like DNA binding strength, substituent size (measured by MR), and lipophilicity (measured by π). nih.gov Generally, increased lipophilicity can enhance DNA binding and cytotoxicity, while large, bulky substituents may decrease it. nih.gov

Mechanisms of Action at the Cellular and Subcellular Levels

At the cellular level, a prominent mechanism of action for many anticancer isoindoline-1,3-dione derivatives is the induction of apoptosis, or programmed cell death. researchgate.net Research has shown that treatment with these compounds can arrest the cell cycle and trigger apoptosis in cancer cell lines. researchgate.net

The molecular machinery of apoptosis involves a cascade of enzymes called caspases. Investigations into related compounds have demonstrated that their pro-apoptotic activity is mediated through both the intrinsic and extrinsic pathways, evidenced by the activation of key caspases including caspase-3, -7, -8, -9, and -10. mdpi.com This activation is often accompanied by a reduction in the mitochondrial membrane potential and changes in the expression of key regulatory proteins like p53, Bax, and cytochrome C. mdpi.com For example, certain derivatives were identified as apoptotic inducers in HT-29 and MCF-7 cancer cells. researchgate.net

Furthermore, these compounds can exert their effects by modulating intracellular signaling pathways. One such pathway is the Akt/mTOR/p70S6K signaling cascade, which is crucial for cell survival and proliferation. mdpi.com Studies on related isoindoline (B1297411) derivatives have shown that they can inhibit oxidative stress-induced apoptosis by modulating the phosphorylation state of proteins within this pathway, such as Akt, mTOR, and p70S6K. mdpi.com

Pharmacological Hypothesis Generation based on In Vitro Data

The isoindoline-1,3-dione core is a prominent scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. researchgate.netactascientific.com While direct in vitro studies on the biological activity of this compound are not extensively available in public literature, the known pharmacological profiles of its structural analogs allow for the formulation of several well-grounded hypotheses regarding its potential therapeutic effects. These hypotheses are primarily centered on its potential as a cholinesterase inhibitor, an anticancer agent, and an anti-inflammatory compound.

Hypothesis 1: Inhibition of Cholinesterases

A significant body of research has demonstrated that derivatives of isoindoline-1,3-dione can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. redalyc.org Various N-substituted isoindoline-1,3-dione derivatives have shown inhibitory activity in the micromolar to nanomolar range. redalyc.org For instance, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives displayed significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM. redalyc.org Another study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids reported potent AChE inhibitory activity, with IC50 values between 2.1 and 7.4 µM. tpcj.org

Based on these findings, it is hypothesized that this compound may also exhibit inhibitory activity against AChE and BuChE. The dimethylamino group, being a tertiary amine, could potentially interact with the catalytic or peripheral anionic site of the cholinesterase enzymes. In vitro enzymatic assays would be required to confirm this hypothesis and determine the IC50 values.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

Compound Target Enzyme IC50 (µM)
2-(diethylaminohexyl)isoindoline-1,3-dione AChE ~0.9
2-(diethylaminoheptyl)isoindoline-1,3-dione AChE ~0.9
2-(diethylaminooctyl)isoindoline-1,3-dione BuChE Moderate
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a) AChE 2.1
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f) AChE 2.1

Data is illustrative and based on activities of related compounds.

Hypothesis 2: Anticancer Activity

The phthalimide ring, a key component of this compound, is a well-established pharmacophore in the design of anticancer agents. researchgate.net The notorious drug thalidomide (B1683933) and its more potent analogs, lenalidomide (B1683929) and pomalidomide, which contain the isoindoline-1,3-dione moiety, are used in the treatment of multiple myeloma. Derivatives of 2-(3-(Dimethylamino)Propyl)Isoindoline-1,3-Dione (DAPID) have demonstrated in vitro anticancer activity against the human hepatoma cell line Hep-G2.

It is therefore hypothesized that this compound could possess antiproliferative properties against various cancer cell lines. The mechanism could involve the inhibition of key cellular processes such as cell cycle progression or the induction of apoptosis. To validate this, in vitro cytotoxicity assays (e.g., MTT or SRB assays) on a panel of human cancer cell lines would be necessary.

Table 2: In Vitro Anticancer Activity of a Related Isoindoline-1,3-dione Derivative

Compound Cell Line Assay Result
3-(1,3-Dioxoisoindolin-2-yl)-N,N-Dimethylpropan-1-Ammonium Perchlorate (B79767) (DIDAP) Hep-G2 SRB Exhibited anticancer activity

Data is illustrative and based on the activity of a related compound.

Hypothesis 3: Anti-inflammatory and Analgesic Activity

Derivatives of isoindoline-1,3-dione have been investigated for their anti-inflammatory and analgesic properties. actascientific.com The mechanism of action for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. For example, certain aminoacetylenic isoindoline-1,3-dione derivatives have shown potent analgesic effects in in vivo models, which are often correlated with COX inhibition. Furthermore, other N-substituted phthalimide derivatives have demonstrated analgesic activity superior to that of reference drugs like metamizole (B1201355) sodium. actascientific.com

Consequently, a plausible hypothesis is that this compound may possess anti-inflammatory and analgesic properties, potentially through the inhibition of COX-1 and/or COX-2 enzymes. In vitro enzyme inhibition assays for COX-1 and COX-2 would be the first step in exploring this pharmacological potential.

Table 3: Predicted and Observed Analgesic Activity of a Related Isoindoline-1,3-dione Derivative

Compound In Silico Prediction (Analgesic Activity) In Vivo Result
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione High Probability 1.6 times more active than metamizole sodium

Data is illustrative and based on the activity of a related compound. actascientific.com

Advanced Analytical Methods for 2 Dimethylamino Isoindoline 1,3 Dione Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and research chemicals, providing high-resolution separation of the target analyte from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like 2-(Dimethylamino)isoindoline-1,3-dione. The method's versatility allows for its application in various stages of research, from monitoring reaction progress to final product quality control. researchgate.netnih.gov For N-substituted isoindoline-1,3-dione derivatives, reversed-phase HPLC is commonly employed. nih.gov

A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govresearchgate.net Detection is usually performed using a UV detector, as the phthalimide (B116566) ring system possesses strong chromophores. nih.govresearchgate.net For instance, various isoindole-1,3-dione derivatives have been successfully analyzed using HPLC, demonstrating the method's suitability for this class of compounds. sigmaaldrich.com

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Isoindoline-1,3-dione Derivatives

ParameterValue/DescriptionRationale/Reference
Column C18, 5 µm particle size, 4.6 x 150 mmStandard for reversed-phase separation of moderately polar organic molecules. researchgate.net
Mobile Phase Acetonitrile:Water (gradient elution)Acetonitrile is a common organic modifier; a gradient allows for the elution of compounds with a range of polarities. researchgate.netlcms.cz
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation efficiency and reasonable run times.
Detection UV at ~230 nmIsoindole-1,3-dione derivatives exhibit strong absorbance in the near-UV region. acgpubs.org
Injection Volume 10 µLStandard volume for analytical HPLC. lcms.cz
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point, GC is particularly relevant for detecting volatile impurities or related substances, such as residual amines from its synthesis. The analysis of volatile amines by GC can be challenging due to their basicity and potential for interaction with the stationary phase, leading to poor peak shape and low recovery. rsc.orgnih.gov

To address these challenges, specialized capillary columns, such as the Agilent J&W CP-Volamine, have been developed. nih.gov These columns have a stationary phase designed to minimize interactions with basic compounds. Another approach is headspace GC with flame ionization detection (HS-GC-FID), which is effective for quantifying volatile amines in pharmaceutical matrices. rsc.orgrsc.org The use of additives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the sample diluent can help mitigate matrix effects and improve analyte recovery. rsc.orgresearchgate.net

Interactive Data Table: Typical GC-FID Parameters for Volatile Amine Analysis

ParameterValue/DescriptionRationale/Reference
Column Agilent J&W CP-Volamine (60 m x 0.32 mm)Specifically designed for the analysis of volatile amines, providing improved peak shape. nih.gov
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC. nih.govchromatographyonline.com
Injector Temp. 250 °CEnsures rapid volatilization of analytes. nih.gov
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for organic compounds. nih.govchromatographyonline.com
Oven Program 40 °C (hold 1 min), then ramp to 240 °C at 10 °C/minA temperature gradient is used to separate compounds with different boiling points. nih.gov
Analysis Time ~16 minAllows for the separation of over 25 volatile amines in a single run. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, provide enhanced selectivity and sensitivity, enabling both quantification and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. For phthalimide-related compounds, GC-MS can be used for identification, but analysts must be cautious of thermal degradation in the hot GC injector, which can lead to the formation of artifacts like phthalimide from parent compounds. oup.comlabor-friedle.de This technique is highly effective for identifying volatile and semi-volatile impurities or degradation products. oup.com The use of specific capillary columns, such as an HP-5 MS, is common. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for compounds like this compound as it avoids the potential for thermal degradation associated with GC. labor-friedle.de This highly sensitive and selective technique is suitable for analyzing complex mixtures and quantifying analytes at very low concentrations. lcms.cz The method involves separating the compound on an LC system and then detecting it with a triple quadrupole mass spectrometer, which can be operated in modes like multiple reaction monitoring (MRM) for high specificity and sensitivity. lcms.cznih.gov

Interactive Data Table: General Parameters for Hyphenated Techniques

TechniqueParameterValue/DescriptionRationale/Reference
GC-MS Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible mass spectra for library matching. nih.gov
Mass Analyzer Single Quadrupole or Triple QuadrupoleSingle quad is used for general identification, while triple quad (MS/MS) offers higher selectivity. nih.govfau.eu
Injector Temperature 250-270 °CMust be optimized to ensure volatilization without causing thermal degradation. nih.govoup.com
LC-MS/MS Ionization Mode Electrospray Ionization (ESI) or APCIESI is common for polar molecules; Atmospheric Pressure Chemical Ionization (APCI) can be an alternative. labor-friedle.denih.gov
Mass Analyzer Triple Quadrupole (QqQ)Enables MRM for high sensitivity and selectivity, essential for quantitative studies in complex matrices. lcms.cz
Mobile Phase Acetonitrile/Water with Formic AcidFormic acid aids in protonation for positive-ion ESI. lcms.cz

Electrochemical Methods for Detection and Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules like this compound. These techniques provide insights into the electron-transfer processes, which are crucial for applications in materials science, such as electrochromic materials. mdpi.com The phthalimide moiety is known to be electrochemically active. researchgate.net

Studies on phthalimide derivatives show that they undergo reversible electrochemical reduction. mdpi.com The reduction potential can be influenced by the substituents on the phthalimide core. researchgate.net The electrochemical analysis is typically performed in a non-aqueous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). mdpi.comresearchgate.net A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire). researchgate.netrsc.org The resulting voltammograms reveal the potentials at which the compound is oxidized and reduced. For some phthalimide derivatives, the first reduction occurs at potentials around -1.2 V. mdpi.com

Interactive Data Table: Representative Conditions for Cyclic Voltammetry of Phthalimide Derivatives

Spectroscopic Techniques for Quantitative Analysis in Research Settings (e.g., UV-Vis for photophysical properties)

Spectroscopic techniques are indispensable for both quantitative analysis and the characterization of structural and photophysical properties.

UV-Visible (UV-Vis) Spectroscopy is a straightforward and robust method for quantitative analysis and for studying the electronic properties of compounds. Isoindole-1,3-dione derivatives are known to absorb light in the ultraviolet region of the electromagnetic spectrum due to the π-electron system of the aromatic and imide groups. researchgate.netacgpubs.org Research on various N-substituted isoindole-1,3-dione compounds shows maximum absorbance (λmax) peaks in the near-ultraviolet range, typically between 229 nm and 231 nm when measured in solvents like dichloromethane. acgpubs.org

These measurements are fundamental for determining the optical band gap and other photophysical parameters, which are important for evaluating the potential of these materials in optical applications. acgpubs.org The Beer-Lambert law provides the basis for quantitative analysis, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Interactive Data Table: Photophysical Data for N-Substituted Isoindole-1,3-dione Derivatives

Compound ClassSolventMaximum Absorbance (λmax)Property InvestigatedReference
N-substituted isoindole-1,3-dionesDichloromethane (CH₂Cl₂)229 - 231 nmOptical Properties (Absorbance, Optical Band Gap) acgpubs.org
CymantrenylalkylphthalimidesNot specifiedNot specifiedSpectral and Electrochemical Properties researchgate.net
5-NeopentoxyphthalimideChloroform (CHCl₃)~300 nmAbsorption Spectra researchgate.net

Future Research Directions and Unexplored Avenues for 2 Dimethylamino Isoindoline 1,3 Dione

Emerging Synthetic Strategies for Analogues and Derivatives

Future synthetic endeavors concerning 2-(Dimethylamino)isoindoline-1,3-dione are poised to move beyond conventional methods towards more efficient, sustainable, and diverse approaches. While classical synthesis often involves the reaction of phthalic anhydride (B1165640) derivatives with corresponding amines, emerging strategies offer significant improvements in yield, reaction time, and environmental impact. researchgate.net

One promising direction is the expanded use of microwave-assisted synthesis . For the closely related analogue, 2-(3-(Dimethylamino)propyl)isoindoline-1,3-dione (DAPID), microwave-enhanced methods have been shown to dramatically increase yields from 60% to a range of 85-91% while significantly reducing reaction times. researchgate.net Future research should systematically explore microwave-assisted reactions for the synthesis of a library of 2-(dialkylamino)isoindoline-1,3-dione analogues with varying alkyl chain lengths and substitutions.

Another avenue for exploration is the development of one-pot, multi-component reactions . These reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, offer advantages in terms of efficiency and atom economy. Investigating novel multi-component reactions involving phthalic anhydride, a dimethylamino source, and other reactants could lead to the rapid generation of diverse derivatives.

Furthermore, the exploration of flow chemistry for the synthesis of this compound and its derivatives could offer enhanced control over reaction parameters, leading to higher purity and scalability. The development of continuous flow processes would be particularly advantageous for producing these compounds on an industrial scale.

Finally, the synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacophores is a key area for future work. This "molecular hybridization" strategy aims to create multifunctional molecules with improved biological activity. researchgate.net For instance, combining this moiety with fragments known to interact with specific biological targets could lead to the development of novel therapeutic agents.

Deeper Mechanistic Understanding of Key Reactions and Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research should focus on elucidating the intricate details of these chemical processes.

Investigating the kinetics and thermodynamics of the reaction between phthalic anhydride and N,N-dimethylhydrazine to form this compound would provide valuable insights. Such studies could reveal the rate-determining steps and the influence of various catalysts and solvent systems on the reaction pathway.

The role of intermediates and transition states in the formation of this compound warrants detailed investigation. The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational modeling, could help to identify and characterize transient species, providing a more complete picture of the reaction mechanism.

Furthermore, understanding the reactivity of the 2-(dimethylamino) group is essential for exploring further derivatization. Studies on the nucleophilicity of the nitrogen atom and its susceptibility to oxidation or other transformations will inform the development of subsequent synthetic steps to create more complex analogues.

Advanced Computational Modeling and Data Science Applications for Predictive Design

The integration of advanced computational modeling and data science offers a powerful approach to accelerate the discovery and optimization of novel this compound derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of these compounds with their biological activities. By analyzing a dataset of synthesized analogues and their corresponding bioactivity data, QSAR models can identify key molecular descriptors that influence activity, thereby guiding the design of more potent compounds. For a series of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, QSAR studies have already demonstrated the influence of DNA binding strength and lipophilicity on cytotoxic potency. nih.gov

Molecular docking and dynamics simulations are invaluable tools for visualizing and understanding the interactions between this compound derivatives and their biological targets at the atomic level. These simulations can predict binding affinities and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such insights are crucial for the rational design of analogues with improved binding and selectivity. nih.gov

Computational ApproachApplication in Drug Design for this compound Derivatives
QSAR Predict biological activity based on molecular structure and identify key functional groups.
Molecular Docking Simulate the binding of derivatives to target proteins to predict affinity and binding mode.
Molecular Dynamics Analyze the stability and conformational changes of the ligand-protein complex over time.
Machine Learning/AI Predict various properties (activity, toxicity, etc.) and screen large virtual libraries of compounds.

Expansion of Biological Target Identification Methodologies and Polypharmacology

While the broader class of isoindoline-1,3-diones is known to interact with a range of biological targets, the specific targets of this compound remain to be fully elucidated. Future research should employ modern methodologies to identify its molecular targets and explore its potential for polypharmacology.

Chemical proteomics approaches, such as affinity chromatography and activity-based protein profiling, can be utilized to identify the direct binding partners of this compound in a complex biological sample. This can lead to the discovery of novel and unexpected biological targets.

Phenotypic screening using high-content imaging and other advanced cellular assays can reveal the effects of this compound on various cellular processes. Hits from such screens can then be followed up with target deconvolution studies to identify the underlying molecular mechanisms.

The concept of polypharmacology , where a single drug interacts with multiple targets, is gaining increasing recognition in drug discovery. Given the diverse biological activities of the isoindoline-1,3-dione scaffold, it is plausible that this compound and its derivatives may also exhibit polypharmacological profiles. Future studies should systematically evaluate the activity of these compounds against a panel of different biological targets to explore their potential as multi-target agents for complex diseases. For instance, various isoindoline-1,3-dione derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov

Interdisciplinary Research Opportunities Involving this compound (e.g., chemical biology, materials science)

The unique chemical structure of this compound opens up exciting opportunities for interdisciplinary research beyond traditional medicinal chemistry.

In the field of chemical biology , this compound and its derivatives could be developed as chemical probes to study biological processes. For example, fluorescently tagged analogues could be synthesized to visualize the localization and dynamics of their biological targets within living cells.

In materials science , the isoindoline-1,3-dione core is known to be a component of some dyes and pigments. researchgate.net The optical and electronic properties of this compound and its derivatives could be investigated for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The delocalized π-electron system of the isoindole structure makes it a candidate for nonlinear optical (NLO) materials. acgpubs.org Future research could explore the synthesis of novel materials incorporating this scaffold and characterize their photophysical properties.

The development of biomaterials is another promising area. The isoindoline-1,3-dione moiety could be incorporated into polymers or hydrogels to create materials with specific biological activities, such as antimicrobial or anti-inflammatory properties, for applications in tissue engineering and drug delivery.

Q & A

Q. What are the standard synthetic routes for preparing 2-(dimethylamino)isoindoline-1,3-dione and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a Mannich-type reaction can introduce dimethylamino groups by reacting phthalimide derivatives with dimethylamine and formaldehyde under reflux in ethanol . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical: higher yields (67–92%) are achieved using potassium hydroxide as a base and ethanol as a solvent, followed by crystallization for purification . Structural confirmation requires ¹H/¹³C NMR, IR, and HRMS to validate the dimethylamino substitution pattern and isoindoline-1,3-dione core .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and isoindoline-dione protons (δ ~7.6–8.1 ppm, multiplet) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Q. What are the critical physicochemical properties influencing experimental design?

  • LogP : ~1.73 (indicating moderate lipophilicity), relevant for solubility in organic/aqueous systems .
  • Polar surface area (PSA) : ~54.45 Ų, suggesting limited blood-brain barrier permeability .
  • Thermal stability : Decomposition above 191°C (flash point) necessitates inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How do substituents on the isoindoline-1,3-dione core affect biological activity?

Substituents like halogens, alkyl chains, or heterocycles modulate bioactivity. For instance:

  • Antimicrobial activity : 2-(dimethylaminomethyl) derivatives complexed with Co(II)/Ni(II) show enhanced activity due to metal coordination .
  • Enzyme inhibition : Bulky aryl groups (e.g., 2-nitrobenzyl) improve tyrosinase inhibition (IC₅₀ ~26 μM) by sterically blocking the enzyme’s active site . Computational docking (AutoDock Vina) can predict binding modes and guide structural optimization .

Q. What strategies resolve contradictions in spectral data or reactivity trends?

  • NMR discrepancies : Dynamic effects (e.g., rotamers in dimethylamino groups) may split signals; variable-temperature NMR or DFT calculations clarify conformational equilibria .
  • Reactivity variability : Substituent electronic effects (e.g., electron-withdrawing groups on the dione ring) reduce nucleophilicity, requiring harsher conditions for alkylation .

Q. How can this compound be applied in PROTAC development?

The dimethylamino group serves as a linker for E3 ligase recruitment. For example:

  • Coupling with chloromethyl-substituted isoindoline-diones (e.g., compound 167–169) enables covalent attachment to target proteins .
  • Optimize linker length and rigidity (e.g., using pyridinylmethylene diphenol derivatives) to balance proteasome recruitment and target degradation efficiency .

Q. What computational methods validate mechanistic hypotheses in catalytic applications?

  • DFT calculations : Model transition states for hydrogenation or isomerization reactions catalyzed by metal complexes .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. ethanol) to explain yield differences .

Methodological Guidance

Designing a kinetic study for enzyme inhibition by this compound derivatives

  • Assay setup : Use mushroom tyrosinase with L-DOPA as substrate; monitor dopachrome formation at 475 nm .
  • Inhibition mode : Competitive inhibition (e.g., compound 6m) shows increased Km but unchanged Vmax; analyze via Lineweaver-Burk plots .
  • Validation : Compare IC₅₀ values with docking scores (e.g., Glide SP) to correlate activity with binding energy .

Optimizing reaction conditions for scaled-up synthesis

  • Catalyst screening : Fe₃O4 nanoparticles enable solvent-free transamidation with >90% yield and magnetic recovery .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.